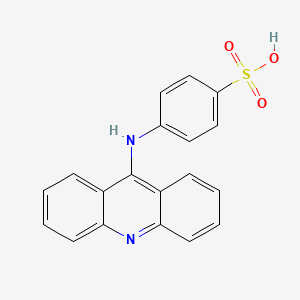
Benzenesulfonic acid, p-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, p-(9-acridinylamino)- is an organic compound that combines the structural features of benzenesulfonic acid and acridine. This compound is known for its unique chemical properties and potential applications in various scientific fields. It contains a sulfonic acid group attached to a benzene ring, which is further linked to an acridine moiety through an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation process can be carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid group onto the benzene ring . The resulting benzenesulfonic acid is then reacted with 9-aminoacridine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of benzenesulfonic acid, p-(9-acridinylamino)- may involve continuous sulfonation processes using oleum or sulfur trioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final step involves the coupling of the sulfonated benzene with 9-aminoacridine, which can be achieved through various coupling agents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, p-(9-acridinylamino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, p-(9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, p-(9-acridinylamino)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, while the acridine moiety allows it to intercalate with DNA and other biomolecules. This dual functionality enables the compound to exert various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Acridine: A heterocyclic compound known for its biological activity and use in dye production.
Sulfanilic acid: An aromatic sulfonic acid with applications in dye and pharmaceutical industries.
Uniqueness
Benzenesulfonic acid, p-(9-acridinylamino)- is unique due to its combination of sulfonic acid and acridine functionalities. This dual nature provides it with enhanced chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64895-23-4 |
|---|---|
Molecular Formula |
C19H14N2O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C19H14N2O3S/c22-25(23,24)14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,(H,20,21)(H,22,23,24) |
InChI Key |
ZWNIHGLMXRSUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)

![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
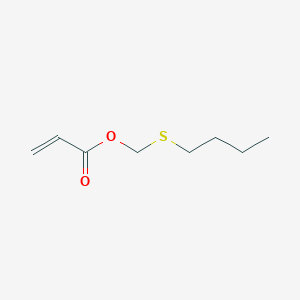
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
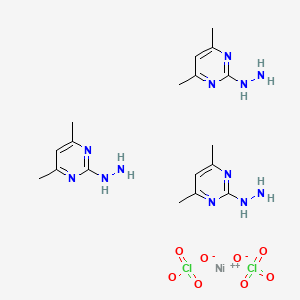
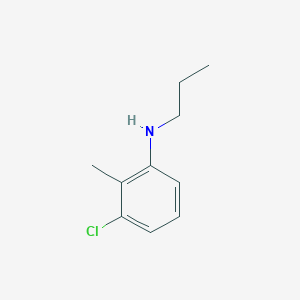
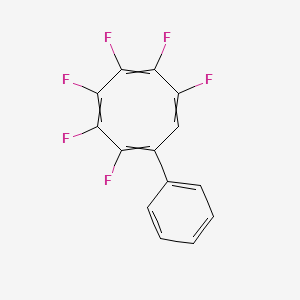
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)

